N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine
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Overview
Description
3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine is a complex organic compound with a unique spirobi[chromene] structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-2-hydroxybenzaldehyde with N,N-bis(phenylmethyl)amine under acidic conditions to form the spirobi[chromene] core. This is followed by various purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirobi[chromene] derivatives.
Scientific Research Applications
3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirobi[chromene] core plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Spirobi[chromene]-7-amine: Lacks the methyl and phenylmethyl groups, resulting in different chemical properties.
3’-Methyl-2,2’-spirobi[chromene]-7-amine: Similar structure but without the N,N-bis(phenylmethyl) substitution.
N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine: Similar structure but without the methyl group.
Uniqueness
3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine is unique due to the presence of both the methyl and N,N-bis(phenylmethyl) groups, which confer distinct chemical and biological properties
Properties
CAS No. |
58186-51-9 |
---|---|
Molecular Formula |
C32H27NO2 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N,N-dibenzyl-3'-methyl-2,2'-spirobi[chromene]-7-amine |
InChI |
InChI=1S/C32H27NO2/c1-24-20-28-14-8-9-15-30(28)34-32(24)19-18-27-16-17-29(21-31(27)35-32)33(22-25-10-4-2-5-11-25)23-26-12-6-3-7-13-26/h2-21H,22-23H2,1H3 |
InChI Key |
ZRJAEUHDMOOYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2OC13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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